Ethyl 2-isocyanato-3-methylbutanoate
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Overview
Description
Ethyl 2-isocyanato-3-methylbutanoate is a compound involved in various chemical syntheses and reactions due to its isocyanate group. This functionality makes it a key intermediate in the production of pharmaceuticals, polymers, and agrochemicals. Its properties and reactivity are influenced by the ethyl ester and isocyanato groups, which contribute to its utility in organic synthesis.
Synthesis Analysis
The synthesis of related esters and their derivatives often involves condensation reactions, starting from bromoalkanoates or similar precursors. These processes may include steps like the Curtius rearrangement or reactions with ethanethiols, leading to isocyanate-functionalized compounds (Jouani et al., 1998). Another approach involves the cyclocondensation of ethyl 3-oxo-2-thiocyanatobutanoate with hydrazine derivatives to produce thiazole carboxylates, showcasing the versatility in synthesizing functionalized esters (Beyzaei et al., 2015).
Molecular Structure Analysis
Structural analyses of ethyl ester derivatives often employ spectroscopic methods like IR, Raman, NMR, and sometimes X-ray diffraction. These techniques provide insights into the molecular geometry, bonding, and the distribution of electronic density in molecules. For example, spectroscopic studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate revealed detailed molecular characteristics (Koca et al., 2014).
Scientific Research Applications
Organic Synthesis and Chemical Transformations
Compounds related to Ethyl 2-isocyanato-3-methylbutanoate have been utilized in the synthesis of complex organic molecules. For instance, a one-pot, two-step process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates involves the use of ethyl 3-oxo-2-thiocyanatobutanoate, highlighting the utility of similar ethyl esters in facilitating diverse chemical transformations (Beyzaei, Aryan, & Moghadas, 2015). Additionally, the synthesis of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate from ethyl (2Z)-2-cyano-3cyclohexylbut-2-enoate using a Grignard reagent demonstrates the importance of ethyl esters in accessing pharmacologically relevant structures (Grigoryan et al., 2011).
Sensory Evaluation and Flavor Chemistry
Research on ethyl esters similar to Ethyl 2-isocyanato-3-methylbutanoate has contributed significantly to understanding the sensory properties of food and beverages. For example, the quantitation and sensory evaluation of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine elucidate the impact of such compounds on aroma and taste, highlighting the role of microbial enzymatic activity in modulating wine characteristics (Gammacurta et al., 2018).
Molecular Interactions and Isomerization Studies
The study of ethyl isocyanate and its interactions and isomerization processes offers insights into molecular dynamics and reactivity. For example, the investigation of isomerization and solute-solvent interactions of ethyl isocyanate provides a deeper understanding of the thermally induced changes and the effect of solvents on molecular behavior, which can be relevant for designing reaction conditions in synthetic applications (Levinger et al., 2003).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-isocyanato-3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPOIQVGVGYFJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967428 |
Source
|
Record name | Ethyl N-(oxomethylidene)valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5296-78-6 |
Source
|
Record name | Ethyl N-(oxomethylidene)valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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